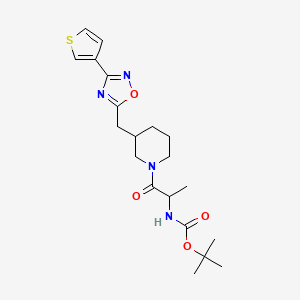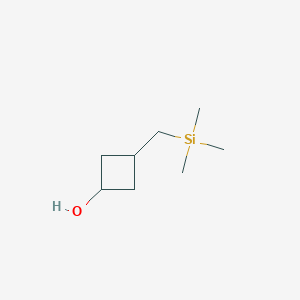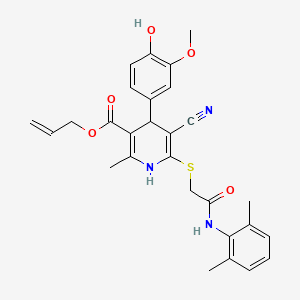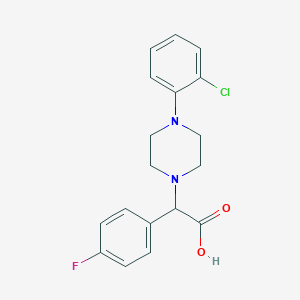
1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea, also known as CMF-019, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been the focus of scientific research in recent years.
Scientific Research Applications
Synthesis and Structural Analysis
A novel class of compounds has been synthesized, including urea derivatives, through a regiospecific conversion process that involves the Curtius rearrangement of acyl azides followed by hydrolysis of formed isocyanates. This synthesis pathway leads to symmetrical urea derivatives, which are key in exploring the structural and functional attributes of novel chemical entities (Gani Koza & M. Balcı, 2011).
Chemical Transformations and Reactions
The Curtius reaction has been employed to transform methyl (diethoxyphosphorylmethyl)furoates through selective hydrolysis, leading to furoyl azides and subsequently to isocyanates and urethanes. This reaction pathway emphasizes the utility of urea derivatives in facilitating complex chemical transformations, offering insights into reaction mechanisms and potential synthetic applications (L. M. Pevzner, 2011).
Derivative Synthesis for Antiviral Properties
Urea and thiourea derivatives have shown significant potential in the development of antiviral agents. Synthesis and characterization of these compounds reveal their inhibitory activities against various bacterial and fungal strains, demonstrating the applicability of urea derivatives in the field of medicinal chemistry and pharmaceutical research (K. A. Alabi et al., 2020).
Rheological and Morphological Tuning
The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea hydrogels shows that the physical properties of gels, such as rheology and morphology, can be tuned by the identity of the anion. This finding opens up new avenues for the development of materials science applications, where the manipulation of gel properties is crucial for specific uses (G. Lloyd & J. Steed, 2011).
Electrochemical Redox Properties
The study of conjugation-extended tetrathiafulvalene analogues involving central aromatic 5-membered heterocyclic linking groups, such as thiophene and furan, highlights the impact of the linking group on the donating ability and stability of radical cations. This research contributes to the understanding of electrochemical redox properties, which is essential for the development of electronic and optoelectronic devices (Kazuko Takahashi et al., 1993).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-14-6-4-11(19)9-13(14)21-18(23)20-10-12-5-7-16(26-12)17(22)15-3-2-8-25-15/h2-9H,10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPGDOHDNYBOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)



![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)



![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)
![(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2962917.png)
![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)